Superior Antifungal Potency Against Dermatophytes Compared to Parent Cinnamaldehyde
2-Bromocinnamaldehyde demonstrates significantly enhanced antifungal activity against human pathogenic dermatophytes compared to the parent compound, trans-cinnamaldehyde (CA). In a head-to-head comparison, the introduction of a bromine atom at the alpha position resulted in a substantial decrease in the Minimum Inhibitory Concentration (MIC), making it the most potent derivative among a panel including CA and α-chlorocinnamaldehyde [1].
| Evidence Dimension | Antifungal activity (MIC range) |
|---|---|
| Target Compound Data | 0.61 - 9.76 μg/mL |
| Comparator Or Baseline | trans-Cinnamaldehyde (CA): MIC values were higher (exact numeric value not provided in abstract but stated as less potent than bromo- and chloro- derivatives) |
| Quantified Difference | α-Bromocinnamaldehyde was described as the 'most effective' in inhibiting representative fungi of dermatomycosis, with MICs significantly lower than CA [1]. |
| Conditions | In vitro assay against representative fungi of dermatomycosis |
Why This Matters
This data directly supports the selection of 2-bromocinnamaldehyde over unsubstituted cinnamaldehyde for research programs focused on developing new, more potent topical or systemic antifungal agents.
- [1] Bang, K. H., Jo, G. H., & Rhee, Y. H. (2001). Antifungal Activities of trans-Cinnamaldehyde Derivatives. YAKHAK HOEJI, 45(5), 431-436. View Source
